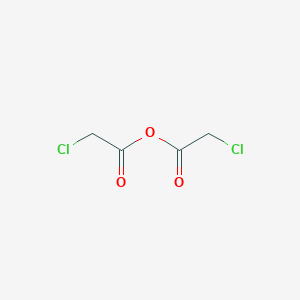

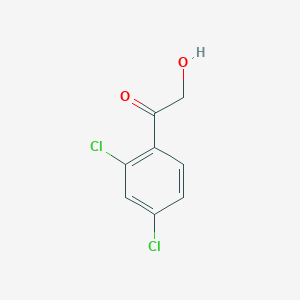

1-(2,4-Dichlorophenyl)-2-hydroxyethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

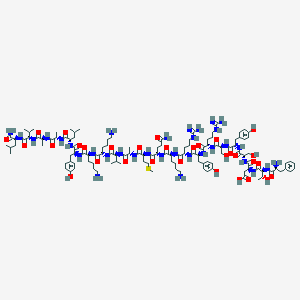

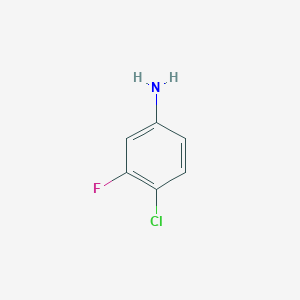

1-(2,4-Dichlorophenyl)-2-hydroxyethanone is a chemical compound that is part of the O-hydroxy acyl aromatics family. It is characterized by the presence of a 2,4-dichlorophenyl group and a hydroxyethanone moiety. This compound is of interest due to its potential applications in various fields, including material science and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of dichloroacetophenone with various reagents. For instance, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . Similarly, other compounds in the same family are synthesized through methods like Michael addition of secondary amines to unsaturated carbonyl compounds or reductive cyclization induced by low-valent titanium reagents .

Molecular Structure Analysis

The molecular structure of compounds within this family is often confirmed using techniques such as X-ray crystallography . These studies reveal the geometrical parameters, such as bond lengths and angles, and the conformation of the molecules. For example, X-ray analysis has shown that certain molecules interact with each other through various intermolecular interactions, including hydrogen bonding and π-π stacking .

Chemical Reactions Analysis

The chemical reactivity of these compounds is explored through various spectroscopic methods and theoretical calculations. For instance, natural bond orbital (NBO) analysis can reveal hyperconjugative interactions and charge delocalization within the molecule, which are indicative of its stability and reactivity . Local reactivity descriptors are also calculated to identify chemically reactive sites within the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using spectroscopic techniques like FT-IR, NMR, and UV-Visible spectroscopy, as well as computational methods such as density functional theory (DFT) . These analyses provide insights into the vibrational wavenumbers, electronic properties, and molecular electrostatic potential. For example, the HOMO and LUMO analysis can determine charge transfer within the molecule, and the molecular electrostatic potential map can predict regions of positive and negative electrostatic potential . Additionally, thermodynamic properties and hyperpolarizability are investigated to understand the behavior of these compounds under different conditions .

科学的研究の応用

Wastewater Treatment and Degradation Processes

1-(2,4-Dichlorophenyl)-2-hydroxyethanone, as part of the broader category of chlorophenols, is often studied for its degradation in wastewater treatment. One study explored the degradation of 2,4-dichlorophenol (a closely related compound) in wastewater using a combination of low-temperature plasma and TiO2 photocatalysis. This approach leveraged ultraviolet light and reactive species like ozone for effective treatment. The study highlighted the significant role of hydroxyl radicals in the degradation process, showcasing an efficient removal rate of 2,4-dichlorophenol under optimal conditions (Li, Ma, Liu, & Cao, 2015).

Catalytic Hydrodechlorination

Catalytic hydrodechlorination (HDC) has been researched for the removal of chlorophenols from the environment, focusing on the effects of catalyst support and conditions. One study demonstrated how the HDC of 2,4-dichlorophenol over Pd/C and Pd/Al2O3 catalysts led to different degrees of deactivation, with insights into the role of the support material influencing the process efficiency. The research offered a detailed examination of catalyst characteristics before and after the HDC process, shedding light on the pathways and efficiency of chlorophenol degradation (Yuan & Keane, 2003).

Analytical Methods Development

The importance of accurate analysis in the synthesis and degradation studies of chlorophenols is underscored by research dedicated to improving chromatographic techniques. Efforts to establish effective HPLC and GC methods for analyzing key intermediates in the synthesis of dicamba, which involves chlorophenols, highlight the challenges and solutions in distinguishing closely related chlorophenol compounds. This work emphasizes the need for precise analytical methods in monitoring the production and degradation of chlorophenols, contributing to better environmental management and research capabilities (Zhang et al., 2020).

Photoreaction Mechanisms

Understanding the photoreaction mechanisms of chlorophenols, including compounds like 1-(2,4-Dichlorophenyl)-2-hydroxyethanone, is crucial for assessing their behavior under light exposure and potential pathways for their removal or degradation in natural and engineered systems. Research into the photoreaction mechanisms of chlorophenols at low temperatures provides valuable insights into the processes that lead to their transformation, contributing to the development of effective degradation strategies (Akai et al., 2001).

特性

IUPAC Name |

1-(2,4-dichlorophenyl)-2-hydroxyethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,11H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLQMALYLVMPTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577579 |

Source

|

| Record name | 1-(2,4-Dichlorophenyl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dichlorophenyl)-2-hydroxyethanone | |

CAS RN |

137958-96-4 |

Source

|

| Record name | 1-(2,4-Dichlorophenyl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。